![molecular formula C17H17ClN2O2S B5759111 N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5759111.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as AKT inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and diabetes.
Mechanism of Action
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is a potent inhibitor of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, a protein kinase that plays a crucial role in cell survival and proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is activated by various growth factors and cytokines, and its activity is regulated by phosphorylation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibits the activity of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide by binding to its ATP-binding pocket, thus preventing the phosphorylation of downstream targets. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and physiological effects:
The inhibition of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide by N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and suppresses tumor growth. In diabetes, it improves insulin sensitivity and glucose uptake in cells. The compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is its potency as an N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitor. The compound has been shown to be effective in inhibiting N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide activity at low concentrations. However, one of the limitations of the compound is its solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its therapeutic potential.
Future Directions
There are several future directions for the research on N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. One of the major areas of research is the development of more potent and selective N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibitors. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the improvement of the compound's solubility are also areas of future research.
Synthesis Methods
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves the reaction of 4-chloroaniline, carbon disulfide, and isopropyl 3-aminobenzoate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acid to yield the final product. The purity of the compound can be enhanced by recrystallization.
Scientific Research Applications
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. The compound has been shown to inhibit the activity of N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, a protein kinase that plays a crucial role in cell survival and proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide is overexpressed in many types of cancer, and its inhibition can lead to the induction of apoptosis and the suppression of tumor growth. N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been shown to have potential therapeutic applications in diabetes, as it can improve insulin sensitivity and glucose uptake in cells.
properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-5-3-4-12(10-15)16(21)20-17(23)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDVMWWDPLVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)
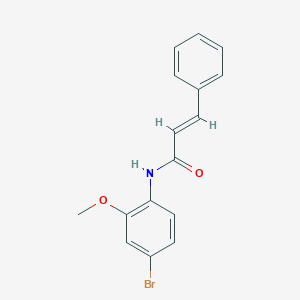
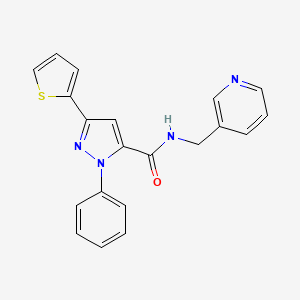
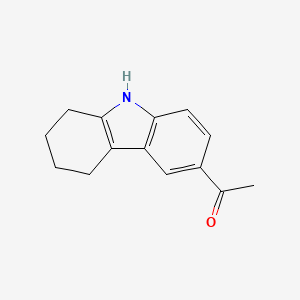
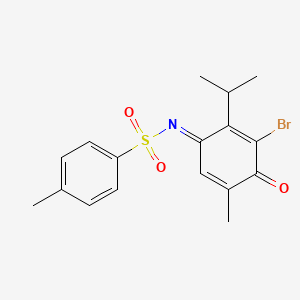
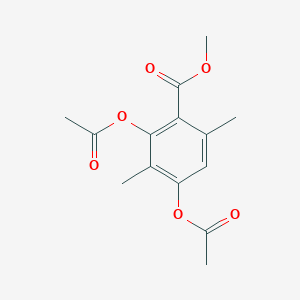
![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
![6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)
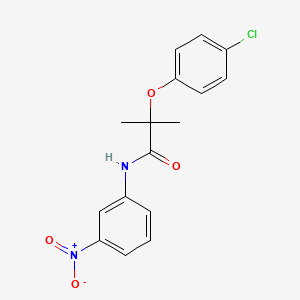
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)
![2-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5759121.png)
![5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5759135.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5759150.png)